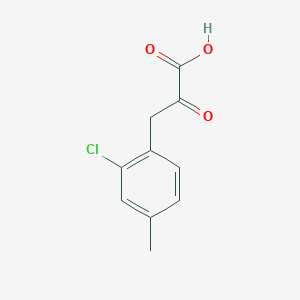
3-(2-Chloro-4-methylphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-4-methylphenyl)-2-oxopropanoic acid is an organic compound with a molecular structure that includes a chloro-substituted aromatic ring and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-methylphenyl)-2-oxopropanoic acid typically involves the reaction of 2-chloro-4-methylbenzaldehyde with a suitable reagent to introduce the keto group. One common method is the Claisen condensation reaction, where the aldehyde reacts with an ester in the presence of a strong base to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloro-4-methylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(2-Chloro-4-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-methylphenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and keto groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Chloro-4-methylphenyl isocyanate
- 3-Chloro-4-methylphenyl isocyanate
- 4-Methoxyphenyl isocyanate
Comparison: 3-(2-Chloro-4-methylphenyl)-2-oxopropanoic acid is unique due to its specific combination of a chloro-substituted aromatic ring and a keto group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
3-(2-chloro-4-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
OGMMZGHCFJLIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















